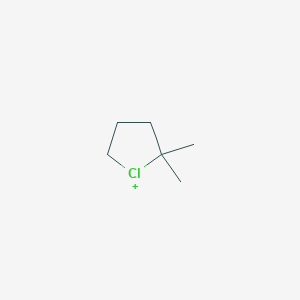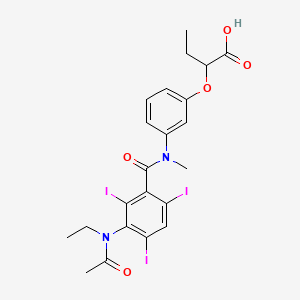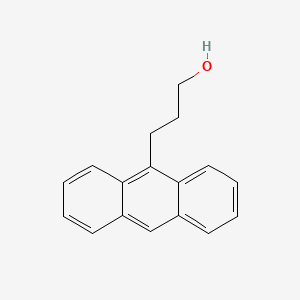
9-Anthracenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracenepropanol is an organic compound derived from anthracene, characterized by a hydroxyl group attached to a three-carbon chain at the 9-position of the anthracene ring. This compound is known for its applications in various fields, including organic synthesis and material science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Anthracenepropanol can be synthesized through several methods. One common approach involves the hydrogenation of 9-anthracenecarboxaldehyde. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products: The major products formed from these reactions include 9-anthracenecarboxaldehyde, 9-anthracenemethanol, and various substituted anthracene derivatives.
Scientific Research Applications
9-Anthracenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and supramolecular assemblies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Anthracenepropanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various chemical reactions. In biological systems, its derivatives may interact with cellular components, affecting biochemical pathways and exhibiting therapeutic effects.
Comparison with Similar Compounds
9-Anthracenemethanol: Similar in structure but with a shorter carbon chain.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene.
9-Anthracenecarboxylic acid: Contains a carboxyl group at the 9-position.
Uniqueness: 9-Anthracenepropanol is unique due to its three-carbon chain, which provides distinct reactivity and properties compared to its shorter-chain counterparts. This structural difference allows for a broader range of chemical modifications and applications .
Properties
CAS No. |
22689-05-0 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-anthracen-9-ylpropan-1-ol |
InChI |
InChI=1S/C17H16O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12,18H,5,10-11H2 |
InChI Key |
QSWUCIYIVJMUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
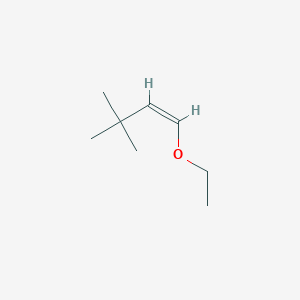
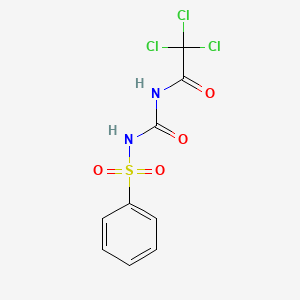
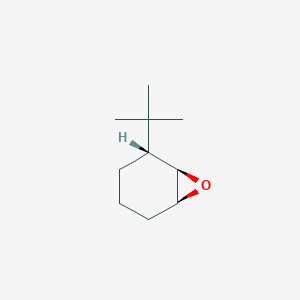

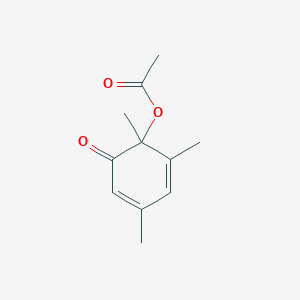
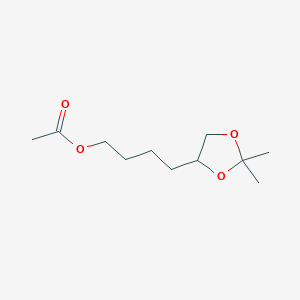
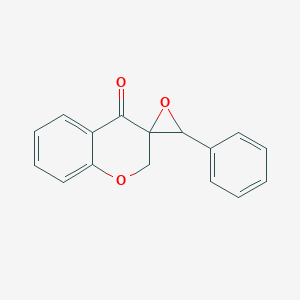
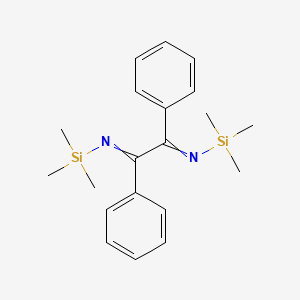
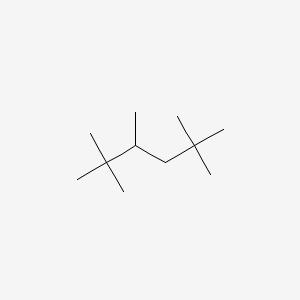

![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
